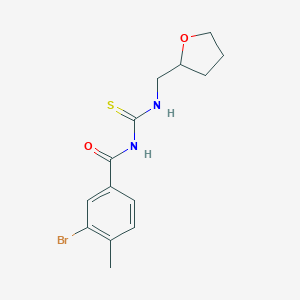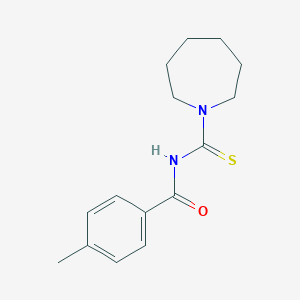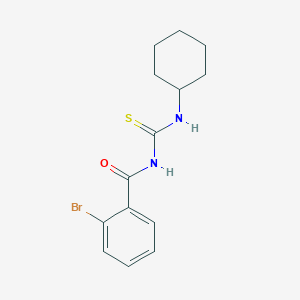
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a chemical compound with a complex structure that includes a bromine atom, a methyl group, and a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps. One common approach is to start with a benzamide derivative and introduce the bromine and methyl groups through electrophilic aromatic substitution reactions. The oxolanylmethylamino group can be introduced through nucleophilic substitution reactions, while the sulfanylidenemethyl group is added via thiol-based reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products .
化学反应分析
Types of Reactions
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the bromine and amino groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide for electrophilic substitution; sodium hydride for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides .
科学研究应用
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-bromo-N-methylbenzamide
- 4-bromo-3-methylaniline
- 3-bromo-N-methylbenzamide
Uniqueness
Compared to similar compounds, N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications .
属性
分子式 |
C14H17BrN2O2S |
|---|---|
分子量 |
357.27 g/mol |
IUPAC 名称 |
3-bromo-4-methyl-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H17BrN2O2S/c1-9-4-5-10(7-12(9)15)13(18)17-14(20)16-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,16,17,18,20) |
InChI 键 |
GYFPNLKGCLBUDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)Br |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B320880.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B320881.png)

![4-methyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320883.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320889.png)

![N-(2-bromobenzoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320891.png)
![N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE](/img/structure/B320895.png)

![4-methoxy-N-{[2-(3-phenylpropanoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320897.png)
![N-[(2-isonicotinoylhydrazino)carbothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B320898.png)
![4-methoxy-N-{[2-(3-methylbenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320899.png)
![2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE](/img/structure/B320900.png)
![N-{[2-(3-methylbenzoyl)hydrazino]carbothioyl}thiophene-2-carboxamide](/img/structure/B320903.png)
